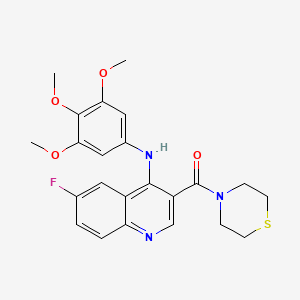
6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-(3,4,5-TRIMETHOXYPHENYL)QUINOLIN-4-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-(3,4,5-TRIMETHOXYPHENYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Mecanismo De Acción
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the 3,4,5-trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer .
Biochemical Pathways
Compounds containing the 3,4,5-trimethoxyphenyl group have been associated with diverse bioactivity effects, indicating their potential involvement in various biochemical pathways .
Result of Action
Compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-(3,4,5-TRIMETHOXYPHENYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of Fluorine: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Thiomorpholine-4-Carbonyl Group: This step might involve the use of thiomorpholine and a suitable coupling reagent like EDCI or DCC.
Attachment of Trimethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or thiomorpholine moieties.
Reduction: Reduction reactions might target the quinoline ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-(3,4,5-TRIMETHOXYPHENYL)QUINOLIN-4-AMINE is unique due to the combination of fluorine, thiomorpholine, and trimethoxyphenyl groups, which might confer distinct biological properties and enhance its potential as a therapeutic agent.
Propiedades
IUPAC Name |
[6-fluoro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)4-5-18(16)25-13-17(21)23(28)27-6-8-32-9-7-27/h4-5,10-13H,6-9H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDUARASXZZYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
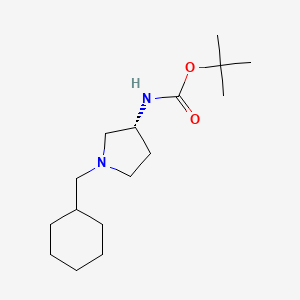
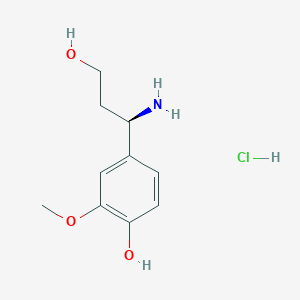
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
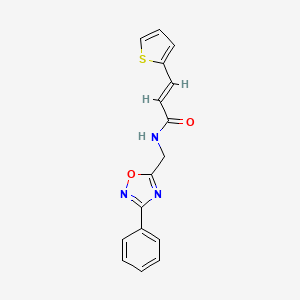
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2531726.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
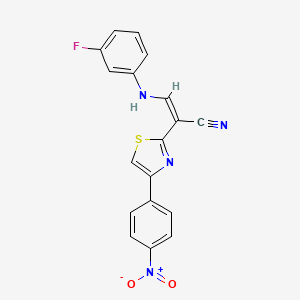
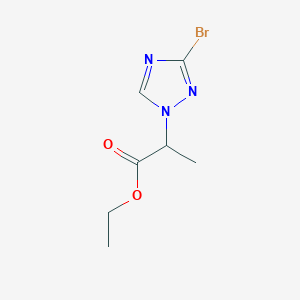
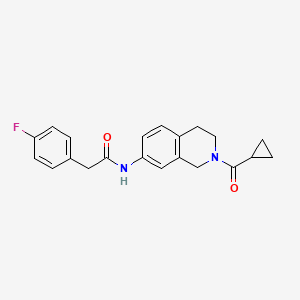
![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2531742.png)
